molecular formula C42H73NO35 B12093967 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate

Cat. No.: B12093967
M. Wt: 1152.0 g/mol
InChI Key: NLDFVDPMANAFHD-FNZWLJLUSA-N
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Description

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the introduction of an amino group at the 3A position and the removal of a hydroxyl group, resulting in a deoxy structure. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate typically involves the following steps:

    Starting Material: Beta-cyclodextrin is used as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups of beta-cyclodextrin are protected using a suitable protecting group to prevent unwanted reactions.

    Introduction of Amino Group: The protected beta-cyclodextrin is then reacted with an amino reagent to introduce the amino group at the 3A position.

    Deprotection: The protecting groups are removed to yield 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.

    Hydration: The final compound is hydrated to obtain the xhydrate form.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring consistent quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclodextrin derivatives with various functional groups.

Scientific Research Applications

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate has a wide range of scientific research applications:

    Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the development of sensors and separation processes.

Mechanism of Action

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The amino group at the 3A position enhances the binding affinity and selectivity for specific molecules. The compound can encapsulate hydrophobic molecules within its hydrophobic cavity, improving their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Similar Compounds

  • 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
  • 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Uniqueness

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is unique due to its specific modification at the 3A position, which enhances its ability to form stable inclusion complexes. Compared to its alpha and gamma counterparts, the beta form has an optimal cavity size for encapsulating a wide range of guest molecules, making it more versatile in various applications.

Properties

Molecular Formula

C42H73NO35

Molecular Weight

1152.0 g/mol

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol;hydrate

InChI

InChI=1S/C42H71NO34.H2O/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38;/h8-42,44-63H,1-7,43H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

NLDFVDPMANAFHD-FNZWLJLUSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O

Origin of Product

United States

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